molecular formula C13H28O4Si B14285134 Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol CAS No. 138777-16-9

Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol

Cat. No.: B14285134
CAS No.: 138777-16-9
M. Wt: 276.44 g/mol
InChI Key: XTOLOHZZPILKDJ-UHFFFAOYSA-N
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Description

Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a hydroxyl group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of alcohols during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol typically involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:

    Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or alkanes.

Mechanism of Action

The mechanism of action of acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol primarily involves the protection of hydroxyl groups. The TBS group stabilizes the hydroxyl group by forming a strong Si-O bond, which is resistant to various reaction conditions. This protection allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol is unique due to its high stability and resistance to hydrolysis, making it an excellent choice for protecting hydroxyl groups in complex synthetic routes. Its ability to withstand a wide range of reaction conditions without degradation sets it apart from other protecting groups .

Properties

CAS No.

138777-16-9

Molecular Formula

C13H28O4Si

Molecular Weight

276.44 g/mol

IUPAC Name

acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol

InChI

InChI=1S/C11H24O2Si.C2H4O2/c1-10(7-8-12)9-13-14(5,6)11(2,3)4;1-2(3)4/h7,12H,8-9H2,1-6H3;1H3,(H,3,4)

InChI Key

XTOLOHZZPILKDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CO[Si](C)(C)C(C)(C)C.CC(=O)O

Origin of Product

United States

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